1-Cyclopropyl-3-phenoxypropan-1-one

Metabolic Stability Cyclopropyl Effect Drug Design

Research programs requiring a conformationally constrained phenoxypropanone scaffold face supply inconsistencies. 1-Cyclopropyl-3-phenoxypropan-1-one addresses this with verified 95% purity and reliable availability. - Enables SAR studies with a rigidified geometry to probe bioactive conformations. - Serves as a versatile building block for cyclopropyl ketone diversification. - Suitable as a fragment for FBDD screening (MW 190.24 g/mol). - Long-term storage validated in cool, dry conditions. Global shipping from BenchChem.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 1175758-02-7
Cat. No. B1519182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-phenoxypropan-1-one
CAS1175758-02-7
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CCOC2=CC=CC=C2
InChIInChI=1S/C12H14O2/c13-12(10-6-7-10)8-9-14-11-4-2-1-3-5-11/h1-5,10H,6-9H2
InChIKeyWNKVEMKNQMSFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-3-phenoxypropan-1-one Structural Profile


1-Cyclopropyl-3-phenoxypropan-1-one (CAS 1175758-02-7) is a synthetic organic compound belonging to the class of cyclopropyl ketones, with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol [1]. The compound features a cyclopropyl group directly bonded to a carbonyl, which is linked via an ethylene spacer to a phenoxy group . It is primarily supplied as a research chemical with a typical purity specification of 95% and is recommended for long-term storage in cool, dry conditions . Cyclopropyl ketones are recognized as versatile and privileged scaffolds in medicinal chemistry, often serving as key building blocks for the introduction of conformational constraint and metabolic stability into drug candidates [2].

1-Cyclopropyl-3-phenoxypropan-1-one Irreplaceability


Substituting 1-Cyclopropyl-3-phenoxypropan-1-one with structurally similar analogs (e.g., 3-phenoxypropan-1-one lacking the cyclopropyl group, or 1-cyclopropyl-3-phenoxypropan-2-one with an altered ketone position) is not scientifically justifiable without empirical validation. The presence of the cyclopropyl group confers distinct electronic and steric properties that influence both chemical reactivity (e.g., in cross-coupling or cycloaddition reactions) and biological target engagement [1]. Specifically, the cyclopropyl ring can function as a metabolic shunt, potentially altering oxidative metabolism pathways compared to alkyl or aryl analogs [2]. Furthermore, the propan-1-one scaffold, as opposed to the propan-2-one isomer, dictates the spatial orientation of the phenoxy and cyclopropyl moieties, which can be critical in structure-activity relationship (SAR) studies where even minor changes in linker geometry ablate desired activity [3]. The following quantitative evidence, where available, demonstrates that this specific scaffold offers differentiated properties that should guide procurement decisions.

1-Cyclopropyl-3-phenoxypropan-1-one Differentiation Evidence


Metabolic Stability from Cyclopropyl Substitution

While direct metabolic stability data for 1-cyclopropyl-3-phenoxypropan-1-one is not published, a well-established class-level inference can be drawn from the 'cyclopropyl effect' in medicinal chemistry. Compounds containing a cyclopropyl group adjacent to a carbonyl often exhibit enhanced metabolic stability compared to their isopropyl or ethyl analogs. This is attributed to the increased C-H bond dissociation energy of the cyclopropyl ring, which renders it less susceptible to cytochrome P450-mediated oxidation. [1] In a related study on cyclopropyl ketones, the introduction of a cyclopropyl group reduced intrinsic clearance in human liver microsomes by approximately 3- to 5-fold relative to the corresponding isopropyl ketone analog, although specific values vary by scaffold. [2]

Metabolic Stability Cyclopropyl Effect Drug Design

Conformational Constraint Advantage

The cyclopropyl group in 1-cyclopropyl-3-phenoxypropan-1-one introduces a significant degree of conformational constraint compared to alkyl-chain analogs such as 3-phenoxypropan-1-one or 1-phenyl-3-phenoxypropan-1-one. The cyclopropyl ring restricts the rotational freedom of the carbonyl group, reducing the number of low-energy conformations accessible to the molecule. This can be quantified by the number of rotatable bonds: the target compound has 4 rotatable bonds (excluding the cyclopropyl ring), while 3-phenoxypropan-1-one has 3, and 1-phenyl-3-phenoxypropan-1-one has 4 but lacks the rigid cyclopropyl anchor. The increased conformational pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as the entropic penalty upon binding is reduced. [1]

Conformational Analysis Cyclopropyl Constraint Scaffold Design

No Published Potency Data

A comprehensive literature search reveals a critical absence of published, peer-reviewed biological activity data for 1-cyclopropyl-3-phenoxypropan-1-one. No IC50, EC50, Ki, or Kd values against specific enzymes, receptors, or cell lines were found in authoritative databases (e.g., PubChem, ChEMBL, BindingDB) or primary research articles. In contrast, related phenoxypropanone derivatives, such as 1-heteroaryl-3-phenoxypropan-2-ones, have reported IC50 values in the micromolar range against cPLA2α and FAAH enzymes [1]. The absence of quantitative data for this specific compound means that any claims of antimicrobial, anti-inflammatory, or cytotoxic activity must be treated as unsubstantiated vendor assertions until experimentally validated. [2]

Data Availability Procurement Risk Research Chemical

1-Cyclopropyl-3-phenoxypropan-1-one Applications


Conformationally Constrained Pharmacophore Scaffold

Given the cyclopropyl-induced conformational constraint [1], this compound is ideally suited as a core scaffold for medicinal chemistry programs investigating phenoxypropanone-based pharmacophores. Its rigidified geometry can be leveraged to probe the bioactive conformation of a target, potentially improving binding affinity and selectivity relative to more flexible alkyl analogs. Researchers can use it as a starting point for structure-activity relationship (SAR) studies, synthesizing derivatives by modifying the phenoxy ring or the cyclopropyl group.

Cyclopropyl-Containing Drug Intermediate

The compound serves as a versatile building block for the introduction of a cyclopropyl ketone moiety into more complex molecular architectures. Cyclopropyl ketones are known to undergo a range of synthetic transformations, including chemoenzymatic diversification to yield chiral cyclopropane scaffolds [2]. It can be employed in cross-coupling reactions, nucleophilic additions, or as a substrate in directed evolution campaigns to create libraries of chiral cyclopropyl derivatives for drug discovery.

Analytical Reference Standard

In the absence of significant biological activity, 1-cyclopropyl-3-phenoxypropan-1-one is well-suited as a stable, well-characterized reference standard for analytical chemistry. Its defined molecular weight (190.24 g/mol) and simple chromatographic behavior make it an ideal candidate for HPLC, LC-MS, or GC-MS method development, particularly for monitoring related phenoxypropanone impurities or metabolites .

Fragment-Based Drug Discovery Building Block

The compound's low molecular weight (190.24 g/mol), good purity (95%), and the presence of a cyclopropyl 'privileged fragment' make it a suitable addition to fragment libraries for FBDD screening [3]. Its structural features align with the 'Rule of Three' guidelines for fragments, and its cyclopropyl group offers a unique vector for fragment growing or linking strategies.

Technical Documentation Hub

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